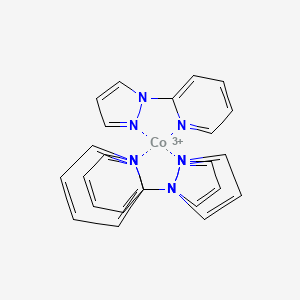
Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) is a coordination compound featuring cobalt at its core, surrounded by three 1-(pyridin-2-yl)-1H-pyrazol ligands. This compound is of significant interest due to its unique structural and electronic properties, making it a valuable subject in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) typically involves the reaction of cobalt salts with 1-(pyridin-2-yl)-1H-pyrazol ligands under controlled conditions. One common method includes dissolving cobalt(II) chloride in an appropriate solvent, followed by the addition of the ligand. The reaction mixture is then heated to facilitate the formation of the coordination complex. The product is usually purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state.
Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Ligand exchange can be facilitated by using excess ligands or by altering the solvent environment.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state cobalt complexes, while reduction could result in cobalt(II) complexes.
Wissenschaftliche Forschungsanwendungen
Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme mimetics and metalloproteins.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the design of metal-based drugs.
Wirkmechanismus
The mechanism by which Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) exerts its effects involves coordination chemistry principles. The cobalt center can interact with various substrates, facilitating catalytic processes. The ligands play a crucial role in stabilizing the cobalt center and modulating its reactivity. Molecular targets include organic substrates in catalytic reactions and biological molecules in enzyme mimetic studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2,2’-bipyridine)cobalt(III): Similar in structure but with different ligands, leading to variations in electronic properties and reactivity.
Tris(1,10-phenanthroline)cobalt(III): Another coordination compound with distinct ligands, offering different catalytic and electronic characteristics.
Uniqueness
Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) is unique due to the specific electronic and steric properties imparted by the 1-(pyridin-2-yl)-1H-pyrazol ligands. These properties make it particularly effective in certain catalytic applications and biological interactions, distinguishing it from other cobalt coordination compounds .
Eigenschaften
CAS-Nummer |
1346416-70-3 |
|---|---|
Molekularformel |
C24H21CoN9+3 |
Molekulargewicht |
494.4 g/mol |
IUPAC-Name |
cobalt(3+);2-pyrazol-1-ylpyridine |
InChI |
InChI=1S/3C8H7N3.Co/c3*1-2-5-9-8(4-1)11-7-3-6-10-11;/h3*1-7H;/q;;;+3 |
InChI-Schlüssel |
UTFJHBNXHONIAI-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.[Co+3] |
Kanonische SMILES |
C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.[Co+3] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















